molecular formula C37H38B2O7 B12925213 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol

Cat. No.: B12925213
M. Wt: 616.3 g/mol
InChI Key: ZONQVUXCNXKLSL-UHFFFAOYSA-N
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Description

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol is a complex organic compound known for its unique structural properties. This compound is often used in the field of organic electronics and materials science due to its excellent photophysical properties and stability .

Chemical Reactions Analysis

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol undergoes several types of chemical reactions:

Scientific Research Applications

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications that require fluorescence. Its boron-containing groups can participate in various chemical reactions, enabling it to act as a catalyst or reactant in different processes .

Comparison with Similar Compounds

Similar compounds to 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol include:

The uniqueness of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9’-xanthene]-3’,6’-diol lies in its spiro structure, which imparts distinct photophysical properties and stability, making it highly valuable in various advanced applications .

Properties

Molecular Formula

C37H38B2O7

Molecular Weight

616.3 g/mol

IUPAC Name

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol

InChI

InChI=1S/C37H38B2O7/c1-33(2)34(3,4)44-38(43-33)21-9-13-25-26-14-10-22(39-45-35(5,6)36(7,8)46-39)18-30(26)37(29(25)17-21)27-15-11-23(40)19-31(27)42-32-20-24(41)12-16-28(32)37/h9-20,40-41H,1-8H3

InChI Key

ZONQVUXCNXKLSL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)C=C(C=C4)B8OC(C(O8)(C)C)(C)C

Origin of Product

United States

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